ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This method often requires the use of metal catalysts such as palladium, copper, or iron . Another method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines typically involve catalytic routes to assemble the scaffold. These methods often employ undesirable solvents and require high temperatures, high catalyst loading, and long reaction times . Recent advancements have focused on developing more efficient and environmentally friendly methods, such as metal-free and aqueous synthesis under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxylate group yields an alcohol .
Scientific Research Applications
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and rifaximin . These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and biological activities.
Uniqueness
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carboxylate groups allow for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
1901753-58-9 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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